1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine is a heterocyclic compound that features a pyrazole ring fused with a pyrazine ring and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrazole derivatives with pyrazine derivatives in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it has been studied as an inhibitor of specific kinases involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- 3-(1H-Pyrazol-4-yl)pyrazin-2-amine
- 4-(1H-Pyrazol-1-yl)pyrimidine
- 2-(1H-Pyrazol-1-yl)pyridine
Uniqueness: 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidin-4-amine stands out due to its unique combination of pyrazole, pyrazine, and piperidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex biochemical pathways .
Eigenschaften
Molekularformel |
C12H16N6 |
---|---|
Molekulargewicht |
244.30 g/mol |
IUPAC-Name |
1-(3-pyrazol-1-ylpyrazin-2-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H16N6/c13-10-2-8-17(9-3-10)11-12(15-6-5-14-11)18-7-1-4-16-18/h1,4-7,10H,2-3,8-9,13H2 |
InChI-Schlüssel |
HJVFPHKENBIVJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C2=NC=CN=C2N3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.